1-benzyl-N,N-diethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
1-Benzyl-N,N-diethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide derivative with a fused pyridopyrrolopyrimidine core. Its structure features:
- A benzyl group at the N-1 position.
- N,N-diethyl substitution on the carboxamide moiety.
- A 9-methyl group on the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold.
This compound belongs to a broader class of pyridopyrrolopyrimidine carboxamides synthesized via hydrolysis of ester precursors (e.g., compounds 17, 18) followed by condensation with aniline derivatives using 1,10-carbonyldiimidazole (CDI) . Such derivatives are explored for diverse biological activities, including antimicrobial and analgesic properties.
Properties
IUPAC Name |
6-benzyl-N,N-diethyl-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-4-25(5-2)23(29)19-14-18-21(27(19)15-17-11-7-6-8-12-17)24-20-16(3)10-9-13-26(20)22(18)28/h6-14H,4-5,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDFNTFXECWHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C(=CC=CN4C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N,N-diethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has a molecular formula of C23H24N4O2 and a molecular weight of approximately 388.47 g/mol. Its structure features a combination of pyridine, pyrrolo, and pyrimidine rings, which contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Condensation Reactions : Involving the reaction of substituted aniline derivatives with 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine intermediates.
- Hydrolysis : Conversion of ester derivatives to carboxylic acids followed by amide formation.
- Cyclization : Formation of the final heterocyclic structure through cyclization reactions.
Antiviral Activity
Recent studies have indicated that derivatives of this compound exhibit significant antiviral properties, particularly against coronaviruses. In vitro assays demonstrated that certain derivatives could inhibit viral growth by over 90% at specific concentrations without causing cytotoxic effects on Vero cells . Molecular docking studies suggest strong interactions with the main protease (Mpro) of coronaviruses, indicating a potential mechanism for its antiviral activity.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In various bioassays, it showed promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. The IC50 values for some derivatives were reported to be comparable to standard anti-inflammatory drugs like celecoxib .
Anticancer Potential
Molecular docking studies have highlighted the potential anticancer activity of this compound by targeting key receptors involved in cancer proliferation. For instance, interactions with EGFR tyrosine kinase have been explored, showing promise in inhibiting tumor growth in specific cancer cell lines .
Case Study 1: Antiviral Efficacy
A study investigated the antiviral activity of several derivatives against SARS-CoV-2 using Vero cells. The results indicated that these compounds could prevent viral replication effectively while maintaining low levels of cytotoxicity .
Case Study 2: Anti-inflammatory Activity
In a model using carrageenan-induced paw edema in rats, compounds derived from 1-benzyl-N,N-diethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine demonstrated significant anti-inflammatory effects comparable to indomethacin .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 7-methyl-4-oxo-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine | Similar heterocyclic structure | Antimicrobial |
| N-butyl-pyrido[2,3-d]pyrimidinone | Contains pyridine and pyrimidine rings | Analgesic |
| Benzyl-pyrimido[5,4-e][1,3]thiazole | Incorporates thiazole ring | Anticancer |
This table highlights the diversity within this class of heterocycles while emphasizing the unique combination of functionalities present in this compound that may contribute to its distinct biological profile.
Scientific Research Applications
Biological Activities
Research indicates that 1-benzyl-N,N-diethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibits a variety of biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, demonstrating effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells, making it a candidate for cancer therapy.
- Enzyme Inhibition : Investigations into its mechanism of action have revealed that it can inhibit specific enzymes, such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations. |
| Study 2 | Explored anticancer activity in vitro against several cancer cell lines, reporting a reduction in cell viability. |
| Study 3 | Analyzed enzyme inhibition related to neurodegenerative diseases; results indicated effective AChE inhibition comparable to known inhibitors. |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
Key structural differences among analogues arise from substitutions at the N-1 position and the carboxamide group . These modifications influence molecular weight, logP, and solubility, as shown in Table 1.
Table 1: Comparative Physicochemical Properties
*Predicted values; †Density-derived estimate.
Key Observations:
- Lipophilicity (logP): The target compound’s logP (~2.5) is intermediate, reflecting a balance between benzyl (lipophilic) and diethyl (moderately polar) groups. The N-benzyl analogue has higher logP (2.47), while the N,N-diethyl variant is less lipophilic (1.64).
Antimicrobial Activity:
- The N-[3-(1H-imidazol-1-yl)propyl] derivative (MIC: 20 mg/mL against MDR-M. tuberculosis) demonstrates that heterocyclic carboxamide substitutions enhance antimycobacterial activity, likely via binding to Ag85C, a key enzyme in cell wall biosynthesis .
- In contrast, the target compound’s N,N-diethyl group may prioritize solubility over target affinity, though its activity remains uncharacterized in the evidence.
Analgesic Activity:
- N-(Benzyl) derivatives (e.g., N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides) showed uniform analgesic efficacy in the acetic acid writhing model, suggesting the core scaffold drives activity more than substituents .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what are the critical steps influencing yield?
The synthesis typically involves a multi-step procedure starting with substituted pyridopyrimidine precursors. For example, a key intermediate is formed by reacting 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under triethylamine catalysis, followed by cyclization with sodium methoxide and acidification to yield the carboxylic acid derivative . Critical factors include:
- Reaction time and temperature : Prolonged heating (>60°C) during cyclization may lead to decomposition, reducing yields.
- Purification : Acidification to pH <7 ensures precipitation of the product, but incomplete neutralization can leave impurities.
Reported yields range from 53% to 62%, depending on alkyl substituents and purification efficiency .
Q. Which spectroscopic techniques are most effective for structural characterization, and what spectral markers distinguish this compound?
- 1H/13C NMR : Key markers include aromatic protons in the pyridopyrimidine core (δ 7.07–8.84 ppm) and methyl groups (e.g., δ 3.94 ppm for N-CH3). The diethyl carboxamide moiety appears as a quartet (N-CH2CH3, δ 1.0–1.5 ppm) .
- Mass spectrometry (MS) : The molecular ion [M+H]+ is observed at m/z 244.1–258.0, consistent with the molecular formula C12H9N3O3 .
- Elemental analysis : Confirms purity, with deviations >0.05% indicating residual solvents or unreacted intermediates .
Advanced Research Questions
Q. How can researchers optimize synthetic yields using statistical experimental design (DoE)?
Employ Design of Experiments (DoE) to systematically vary parameters like temperature, solvent ratio, and catalyst loading. For example:
- Central Composite Design : Test 3–5 factors (e.g., reaction time, equivalents of triethylamine) across 15–20 trials to identify optimal conditions .
- Response Surface Methodology : Model interactions between variables (e.g., heating duration vs. acidification rate) to maximize yield .
Evidence from similar compounds shows that optimizing sodium methoxide concentration during cyclization improves yields by 15–20% .
Q. How do structural modifications (e.g., benzyl vs. alkyl substituents) influence bioactivity, and what contradictions exist in reported data?
- Bioisosterism : Replacing the 4-hydroxyquinolin-2-one core with 2-hydroxy-9-methyl-4-oxo-pyridopyrimidine retains analgesic activity in murine models, suggesting bioisosteric equivalence .
- Contradictions : While benzylamide derivatives exhibit consistent activity in the "acetic acid writhing" assay, alkyl-substituted analogs show variability (e.g., 1-propyl vs. 1-methyl). This may arise from differences in lipophilicity or metabolic stability .
Resolution strategy : Perform comparative molecular field analysis (CoMFA) to map steric/electronic contributions and validate with in vitro ADMET assays.
Q. What computational methods are recommended for predicting reactivity or designing derivatives?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states during cyclization, identifying energy barriers that limit yield .
- Reaction path search algorithms : Tools like GRRM or AFIR can propose alternative pathways (e.g., microwave-assisted synthesis) to bypass high-energy intermediates .
- Machine learning (ML) : Train models on existing pyridopyrimidine datasets to predict substituent effects on solubility or binding affinity.
Q. How can NMR data inconsistencies (e.g., shifted aromatic signals) be resolved during structural validation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H couplings (e.g., δ 7.28 ppm singlet in pyridopyrimidine vs. δ 7.50 ppm doublet in benzylamide) .
- Variable temperature NMR : Detect dynamic effects (e.g., hindered rotation in diethyl carboxamide) that cause splitting .
- Comparative analysis : Cross-reference with published spectra of analogs (e.g., 1,7-dimethyl derivatives) to assign ambiguous peaks .
Q. Methodological Recommendations
- Yield optimization : Prioritize DoE over one-factor-at-a-time (OFAT) approaches to capture variable interactions .
- Bioactivity validation : Use orthogonal assays (e.g., thermal nociception models) to confirm analgesic mechanisms observed in writhing tests .
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to resolve spectral or bioactivity contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
